molecular formula C20H26INO8 B161810 (2R,3R)-2,3-dihydroxybutanedioic acid;methyl (1R,2S,3S,5S)-3-(4-iodophenyl)-8-methyl-8-azabicyclo[3.2.1]octane-2-carboxylate CAS No. 135500-23-1

(2R,3R)-2,3-dihydroxybutanedioic acid;methyl (1R,2S,3S,5S)-3-(4-iodophenyl)-8-methyl-8-azabicyclo[3.2.1]octane-2-carboxylate

Cat. No.: B161810
CAS No.: 135500-23-1
M. Wt: 535.3 g/mol
InChI Key: MBWQTWJQWALKCN-IUFLRUDPSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2R,3R)-2,3-dihydroxybutanedioic acid;methyl (1R,2S,3S,5S)-3-(4-iodophenyl)-8-methyl-8-azabicyclo[3.2.1]octane-2-carboxylate is a complex organic compound with significant applications in various scientific fields. This compound is known for its unique bicyclic structure and the presence of an iodophenyl group, which imparts distinct chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-Azabicyclo(3.2.1)octane-2-carboxylic acid, 3-(4-iodophenyl)-8-methyl-, methyl ester involves multiple steps, starting from readily available precursors. The key steps include:

    Formation of the bicyclic core: This is typically achieved through a Diels-Alder reaction, followed by functional group modifications.

    Introduction of the iodophenyl group: This step involves electrophilic aromatic substitution reactions, where iodine is introduced to the phenyl ring.

    Esterification: The carboxylic acid group is converted to its methyl ester using methanol and an acid catalyst.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group, leading to the formation of carboxylic acids.

    Reduction: Reduction reactions can target the iodophenyl group, converting it to a phenyl group.

    Substitution: The iodophenyl group can participate in nucleophilic substitution reactions, where the iodine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a palladium catalyst are used.

    Substitution: Nucleophiles like sodium azide (NaN3) and potassium cyanide (KCN) are commonly employed.

Major Products

    Oxidation: Formation of carboxylic acids.

    Reduction: Formation of phenyl derivatives.

    Substitution: Formation of azido and cyano derivatives.

Scientific Research Applications

8-Azabicyclo(3.2.1)octane-2-carboxylic acid, 3-(4-iodophenyl)-8-methyl-, methyl ester has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, particularly in the treatment of neurological disorders.

    Industry: Utilized in the development of advanced materials and as a precursor in the synthesis of pharmaceuticals.

Mechanism of Action

The compound exerts its effects through interactions with specific molecular targets. The iodophenyl group is known to interact with various enzymes and receptors, modulating their activity. The bicyclic structure allows for unique binding interactions, enhancing the compound’s specificity and potency.

Comparison with Similar Compounds

Similar Compounds

    8-Azabicyclo(3.2.1)octane-2-carboxylic acid, 8-(3-fluoropropyl)-3-(4-iodophenyl)-, methyl ester: Similar structure but with a fluoropropyl group instead of a methyl group.

    8-Azabicyclo(3.2.1)octane-2-carboxylic acid, 3-(4-iodophenyl)-8-[3-[[(4-methylphenyl)sulfonyl]oxy]propyl]-, methyl ester: Contains a sulfonyl group, providing different chemical properties.

Uniqueness

The presence of the iodophenyl group and the specific stereochemistry of 8-Azabicyclo(321)octane-2-carboxylic acid, 3-(4-iodophenyl)-8-methyl-, methyl ester makes it unique

Properties

CAS No.

135500-23-1

Molecular Formula

C20H26INO8

Molecular Weight

535.3 g/mol

IUPAC Name

(2R,3R)-2,3-dihydroxybutanedioic acid;methyl (1R,2S,3S,5S)-3-(4-iodophenyl)-8-methyl-8-azabicyclo[3.2.1]octane-2-carboxylate

InChI

InChI=1S/C16H20INO2.C4H6O6/c1-18-12-7-8-14(18)15(16(19)20-2)13(9-12)10-3-5-11(17)6-4-10;5-1(3(7)8)2(6)4(9)10/h3-6,12-15H,7-9H2,1-2H3;1-2,5-6H,(H,7,8)(H,9,10)/t12-,13+,14+,15-;1-,2-/m01/s1

InChI Key

MBWQTWJQWALKCN-IUFLRUDPSA-N

Isomeric SMILES

CN1[C@H]2CC[C@@H]1[C@H]([C@H](C2)C3=CC=C(C=C3)I)C(=O)OC.[C@@H]([C@H](C(=O)O)O)(C(=O)O)O

SMILES

CN1C2CCC1C(C(C2)C3=CC=C(C=C3)I)C(=O)OC.C(C(C(=O)O)O)(C(=O)O)O

Canonical SMILES

CN1C2CCC1C(C(C2)C3=CC=C(C=C3)I)C(=O)OC.C(C(C(=O)O)O)(C(=O)O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.